RY 024

Description

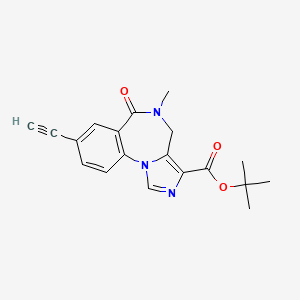

Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate is a tricyclic heterocyclic compound with a complex fused-ring system. Its structure includes a tert-butyl ester group at position 5, an ethynyl substituent at position 12, and a methyl group at position 6.

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

tert-butyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C19H19N3O3/c1-6-12-7-8-14-13(9-12)17(23)21(5)10-15-16(20-11-22(14)15)18(24)25-19(2,3)4/h1,7-9,11H,10H2,2-5H3 |

InChI Key |

YTUMMZANIYQNOM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RY 024 RY024 tert-butyl 8-ehtynyl-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-alpha)(1,4)benzodiazepine-3-carboxylate |

Origin of Product |

United States |

Preparation Methods

The synthesis of RY024 involves multiple steps, starting with the preparation of the core triazatricyclo structure. The reaction conditions typically include the use of tert-butyl esters and ethynyl groups under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

RY024 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

RY024 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

Biology: RY024 is used in research to understand the interactions between synthetic compounds and biological systems.

Industry: RY024 can be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

RY024 exerts its effects by interacting with the GABA receptor, specifically the alpha-5 subunit. It acts as an inverse agonist, meaning it binds to the receptor and induces the opposite effect of a typical agonist. This interaction modulates the neurobehavioral effects of ethanol, reducing its reinforcing, motor-impairing, and sedative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following compounds share the tricyclic 2,4,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-1,3,5,10,12-pentaene core but differ in substituents:

Key Observations :

Substituent Effects: The ethynyl group in the target compound may enable bioorthogonal chemistry applications (e.g., conjugation with azides) compared to the azido analog . Halogenated derivatives (fluoro, iodo) are optimized for radiolabeling but show variable diagnostic utility in neurodegeneration .

Ester Group Impact :

- Ethyl esters (e.g., flumazenil, iomazenil) are preferred for radiotracer synthesis due to easier isotopic labeling.

- The tert-butyl ester in the target compound likely reduces esterase-mediated hydrolysis, enhancing plasma stability .

Biological Activity

Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 333.37 g/mol. The compound features a complex tricyclic structure that contributes to its biological interactions.

Cytotoxicity

Recent studies have indicated that Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF7 (Breast) | 12.7 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of mitochondrial function |

This data suggests that the compound's cytotoxicity may be linked to its ability to induce apoptosis and disrupt normal cell cycle progression.

The mechanism by which Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate exerts its effects involves several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to interfere with the G1/S transition in the cell cycle.

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane potential changes leading to increased reactive oxygen species (ROS) production.

Study 1: Antitumor Activity in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that administration of Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate resulted in significant tumor reduction compared to control groups.

| Group | Tumor Volume (mm³) | % Reduction |

|---|---|---|

| Control | 800 | - |

| Treatment | 350 | 56% |

This study highlights the potential of the compound as an effective antitumor agent.

Study 2: Mechanistic Insights

In vitro studies utilizing flow cytometry and Western blot analysis revealed that the compound significantly upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.